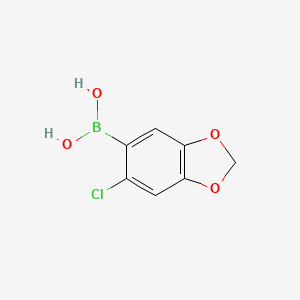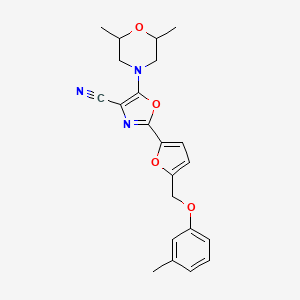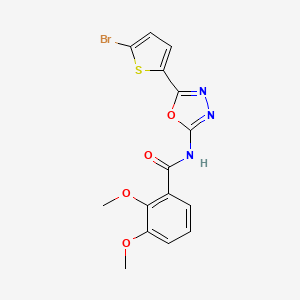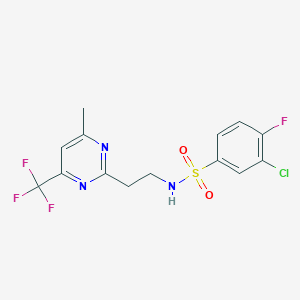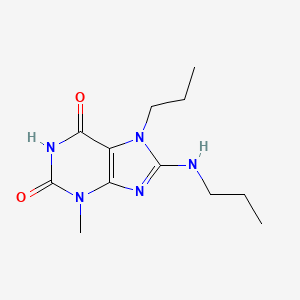
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide, commonly known as MIUB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MIUB is a small molecule inhibitor that has been shown to interact with various cellular signaling pathways, making it a promising candidate for the development of novel drugs. In
Applications De Recherche Scientifique
Selective Histone Deacetylase 6 Inhibitors for Alzheimer's Disease
Compounds similar to "4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide" have been reported for their selective inhibition of histone deacetylase 6 (HDAC6). One such compound demonstrated potent inhibitory selectivity against HDAC6, suggesting a potential for treating Alzheimer's disease. The compound was found to decrease phosphorylation and aggregation of tau proteins, showing neuroprotective activity and improving learning and memory impairments in animal models, indicating its potential as a therapeutic agent for Alzheimer's disease (Lee et al., 2018).
Improved Melanoma Uptake and Tissue Selectivity
Research on N-(dialkylaminoalkyl)benzamides, related to the chemical structure of interest, has focused on improving melanoma uptake and tissue selectivity. Structure-activity relationship studies led to compounds with significantly higher melanoma uptake, facilitated by their metabolic stability and slow urinary excretion. These findings underscore the potential of such compounds for melanoma imaging and possibly for radionuclide therapy (Eisenhut et al., 2000).
Neuroleptic Activity
Benzamides, including those structurally related to "4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide", have been synthesized and evaluated for their neuroleptic activity. These compounds have shown promise in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting their potential as neuroleptic drugs. Specifically, certain derivatives have demonstrated significant potency, indicating their potential in the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Antihypertensive Activity
The synthesis of 1-aralkyl-4-ureidopiperidines, related to the chemical structure of interest, has been reported with some compounds showing more potent antihypertensive effects than their benzamidopiperidine counterparts. This highlights the potential of these compounds in the development of new antihypertensive medications (Archibald et al., 1980).
Supramolecular Packing Motifs
Studies have also focused on the supramolecular packing motifs of compounds with similar structures, demonstrating novel modes of self-assembly. This research provides insights into the structural organization relevant for designing materials with specific properties, suggesting potential applications beyond the pharmaceutical domain (Lightfoot et al., 1999).
Propriétés
IUPAC Name |
4-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-26-11-10-23-12-16(15-4-2-3-5-17(15)23)22-19(25)21-14-8-6-13(7-9-14)18(20)24/h2-9,12H,10-11H2,1H3,(H2,20,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPENPBJTXMVWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2511868.png)
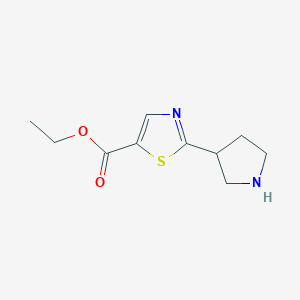
![N-(3-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2511873.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2511877.png)

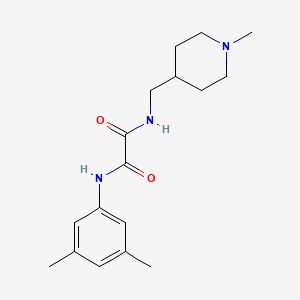
![Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2511880.png)

